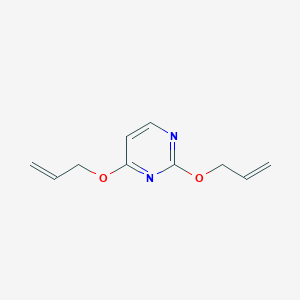
15-Fluoropregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .
Aplicaciones Científicas De Investigación
15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated steroids and as a model compound in studying fluorination reactions.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated ligands.
Mecanismo De Acción
The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .
Comparación Con Compuestos Similares
- 6alpha-Fluoropregn-4-ene-3,20-dione
- 9-Bromo-11-fluoropregn-4-ene-3,20-dione
- 4,4-Difluoropregn-5-ene-3,20-dione
Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .
Propiedades
Número CAS |
800-00-0 |
|---|---|
Fórmula molecular |
C21H29FO2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
Clave InChI |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


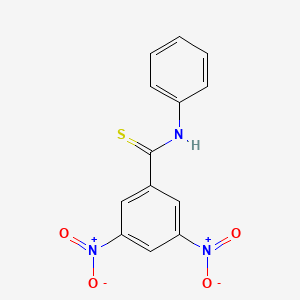
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
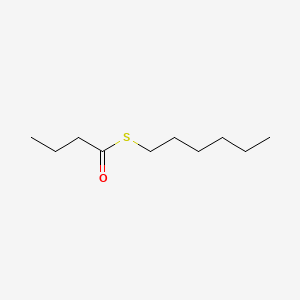
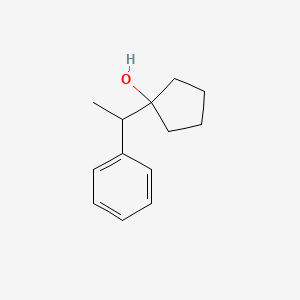
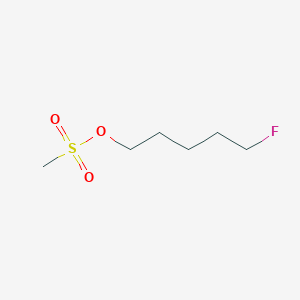

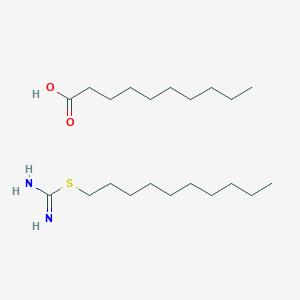
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


